Enol Tautomer Stabilization Preference
The target compound 3-hydroxycyclopent-2-en-1-one (CAS 5870-62-2) is not merely a nominal isomer of cyclopentane-1,3-dione (CAS 3859-41-4); it represents the thermodynamically preferred enol tautomer. Computational predictions and experimental X-ray crystallographic data confirm that the enol form is 1–3 kcal/mol more stable than the diketo tautomer [1]. This stabilization arises from extended π-conjugation between the C2–C3 olefin, the C3 hydroxyl, and the C1 carbonyl, which is absent in both the diketo form and the 4-hydroxy regioisomer. The enhanced stability directly translates into a dominant enol population under ambient conditions, meaning that commercially supplied material designated as CAS 5870-62-2 is structurally and conformationally distinct from material supplied as CAS 3859-41-4, despite identical molecular formula .
| Evidence Dimension | Tautomer stabilization free energy (ΔG, enol vs. diketo form) |
|---|---|
| Target Compound Data | 1–3 kcal/mol more stable than diketo tautomer (enol form confirmed by X-ray crystallography) |
| Comparator Or Baseline | Cyclopentane-1,3-dione (CAS 3859-41-4); the diketo form is the less stable tautomer; co-exists in equilibrium but enol dominates |
| Quantified Difference | 1–3 kcal/mol energetic preference for the enol (3-hydroxycyclopent-2-en-1-one) over the diketo (cyclopentane-1,3-dione) form |
| Conditions | Theoretical prediction and solid-state X-ray crystallography; enol-diketo equilibrium studied in solution and solid state |
Why This Matters
A 1–3 kcal/mol stabilization energy means the enol form predominates at equilibrium at room temperature (estimated >80% enol population based on Boltzmann distribution), ensuring that the compound's reactivity is governed by the conjugated enone/enol pharmacophore rather than the 1,3-diketone motif—critical for applications requiring a specific tautomeric state for reactivity or binding.
- [1] Wikipedia. 1,3-Cyclopentanedione. Section: 'The enol is predicted to be about 1-3 kcal/mol more stable than the diketo form. The enol structure has been confirmed by X-ray crystallography.' https://en.m.wikipedia.org/wiki/1,3-Cyclopentanedione View Source
